molecular formula CH4N2S<br>H2NCSNH2<br>CH4N2S B124793 Thiourea CAS No. 62-56-6

Thiourea

Cat. No. B124793
CAS RN: 62-56-6
M. Wt: 76.12 g/mol
InChI Key: UMGDCJDMYOKAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea is an organosulfur compound with the chemical formula CH4N2S . It is a white crystalline solid that dissolves readily in water, alcohol, and other polar solvents . Thiourea is a derivative of urea, with one oxygen atom replaced by a sulfur atom, giving it distinct properties and reactivity . It is used as a chemical intermediate in the production of dyes, pharmaceuticals, and agricultural chemicals .


Synthesis Analysis

Thiourea can be produced from ammonium thiocyanate, but more commonly it is manufactured by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide .


Molecular Structure Analysis

Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . Thiourea occurs in two tautomeric forms, of which the thione form predominates in aqueous solutions .


Chemical Reactions Analysis

Thiourea reacts with alkyl halides and gives isothiouronium salt on further hydrolysis reaction of this salt results in the formation of thiol and urea . It also has intermolecular hydrogen bond interactions with water .


Physical And Chemical Properties Analysis

Thiourea is a colorless white solid, soluble in water . It is odorless and has a taste, often described as bitter . It sublimes under vacuum between 150-160 °C .

Scientific Research Applications

Agricultural Applications

  • Thiourea derivatives have a significant role in agriculture, including as insect growth regulators, anti-fungal agents, and herbicides. They are increasingly being used for their medicinal properties and are a part of various clinical applications. The optimization of thiourea levels is essential for different crops to enhance plant growth and yield (Shakeel et al., 2016).
  • It has been demonstrated that thiourea is a potent plant growth regulator that improves stress tolerance in various plants. Experiments on maize hybrids revealed that a specific concentration of thiourea (400 μM) effectively improves both in vivo and in vitro plant attributes, suggesting its potential for genetic transformations in crop development (Sanaullah, 2016).
  • Research has shown that thiourea functions as both a nitrification and urease inhibitor, aiding in the decreased volatilization of ammonia and postponing the mineralization of urea-N in soils. Its application can stimulate plant growth and increase yield, thereby playing a significant role in agriculture (Zhang De-sheng, 2003).

Industrial and Analytical Chemistry

  • Thiourea and its derivatives are used in industrial, analytical chemistry, and metallurgy. Their complexation capacity has made them a subject of interest in various research fields. The synthesis and characterization of novel thiourea derivatives highlight their diverse applications beyond the medical field (Jambi, 2019).

Environmental Chemistry

  • A green method for synthesizing 1,3-disubstituted thiourea derivatives has been developed, using primary amines and CS2 in water without any catalyst and utilizing solar thermal energy. This method is more environmentally benign and energy-saving compared to traditional methods (Kumavat et al., 2013).

Medicinal Chemistry

  • Thioureas exhibit diverse medicinal applications, including anti-cancer activities. Novel 1-benzoyl-3-methyl thiourea derivatives have shown promising results in in vitro cytotoxicity studies against cancer cell lines, indicating their potential in drug research (Ruswanto et al., 2015).

Metal Complexation and Chemosensing

  • Thiourea can form a redox-inactive thiourea-copper complex, providing protection against copper-induced oxidative damage. This property is not related to hydroxyl radical scavenging but through chelation of cuprous copper (Zhu et al., 2002).
  • Thiourea derivatives are also utilized in analytical chemistry as chemosensors, particularly in detecting anions and cations in environmental and biological samples. Their coordination with selected metals like Cu, Ag, and Au enhances their activities in pharmaceutical chemistry (Khan et al., 2020).

Synthesis and Reactions

  • Thiourea is used in the synthesis of asymmetric and symmetric disulfides, providing an efficient and environmentally friendly method for such reactions (Lu et al., 2014).

Safety And Hazards

Thiourea is harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Thiourea has received attention as an alternative lixiviant for gold leaching due to its fast reaction kinetics and less harmful nature . This review aims to provide an up-to-date evaluation of thiourea-gold leaching studies from electronic waste, with emphasis on the recent progression from the classic chemical method to a more sustainable hybrid bioleaching-based system .

properties

IUPAC Name

thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGDCJDMYOKAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2S, Array
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53754-90-8
Record name Thiourea, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53754-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9021348
Record name Thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999), Dry Powder; Other Solid; Pellets or Large Crystals, White or off-white crystals or powder; [CAMEO], Solid, WHITE CRYSTALS OR POWDER., White or off-white crystals or powder.
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiourea
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/998
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Thiourea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

Sublimes in vacuum at 302-320 °F (NTP, 1992), Decomposes at boiling point, Sublimes in vacuum at 302-320 °F
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

>11.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 1.42X10+5 mg/L at 25 °C, Soluble in water at 25 °C: 1 part in 11, Aqueous solubility data in g/L: 0.4676 at 0 °C; 85.07 at 10 °C; 117.5 at 20 °C; 133.9 at 25 °C; 167.4 at 30 °C; 235.5 at 40 °C; 415.2 at 60 °C, 579.8 at 80 °C; 704.1 at 100 °C, Soluble in alcohol; sparingly soluble in ether., For more Solubility (Complete) data for THIOUREA (6 total), please visit the HSDB record page., 142 mg/mL at 25 °C, Solubility in water: moderate
Record name SID85148783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiourea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.405 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.405 g/cu cm at 25 °C, 1.4 g/cm³, 1.405 at 68 °F
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.0028 [mmHg], 1.41X10-7 mm Hg at 25 °C
Record name Thiourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/998
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Thiourea

Color/Form

White solid which crystallizes in a rhombic bipyramidal structure, White lustrous crystals, Three functional groups - amino, imino, and thiol

CAS RN

62-56-6
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIOUREA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiourea; thiocarbamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYV9AM2QAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiourea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

349 to 352 °F (NTP, 1992), 176-178 °C, 180 °C, 182 °C, 349-352 °F
Record name THIOUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4635
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name THIOUREA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1401
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiourea
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THIOUREA
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name THIOUREA
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/453
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
melamine thiourea formaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl iodide (169.0 g., 1.19 mole) is added in one portion to a stirred solution of 4,6-diaminopyrimidine-2(1H)thione (146 g., 1.02 mole) in 1.0 liter 1N sodium hydroxide. The thione starting material is obtained by reaction of thiourea and malononitrile according to Kikugawa, et al., Chem. Pharm. Bull., 25(7), 1811-1821 (1977). In about five minutes following the addition a precipitate forms. After stirring overnight, the reaction mixture is filtered and air-dried affording 135.1 g. (81%) of 4,6-diamino-2-(methylthio)pyrmidine; m.p. 185°-186° (recrystallized from acetonitrile).
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester (100 mg; see example 1) was dissolved in 2 ml of acetonitrile, thiourea (23 mg) was added, and the mixture was refluxed under a nitrogen atmosphere for 20 hours. Solvent was then removed in vacuo and the residue was worked into a hygroscopic powder by triturating several times with anhydrous ether yielding (S)-[2-oxo-3-[[(phenylmethoxy)carbonyl]amino]-1-azetidinyl]phosphonic acid, methyl ester, thiuronium salt.
Name
(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 4-n-butyl-2-chloromethylpyridine hydrochloride (26.9 g) and thiourea (11.3 g) as the starting materials, 2-(4-n-butylpyrid-2-ylmethyl)isothiourea dihydrochloride (26.4 g), melting at 209° C., is obtained.
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 2-chloromethyl-5-methylpyridine hydrochloride (170 g) and thiourea (86 g) as the starting materials, 2-(5-methylpyrid-2-ylmethyl)isothiourea dihydrochloride (160 g) is obtained.
Name
2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiourea
Reactant of Route 2
Thiourea
Reactant of Route 3
Reactant of Route 3
Thiourea
Reactant of Route 4
Reactant of Route 4
Thiourea
Reactant of Route 5
Thiourea
Reactant of Route 6
Thiourea

Citations

For This Compound
464,000
Citations
A Shakeel, AA Altaf, AM Qureshi… - J. drug des. med …, 2016 - researchgate.net
Thioureas have great medicinal applications as well as non-medicinal activities in industry, analytical chemistry and metallurgy. This review is a glimpse of methods of synthesis and …
Number of citations: 134 www.researchgate.net
S Wang, Q Gao, J Wang - The Journal of Physical Chemistry B, 2005 - ACS Publications
… Because we had always used freshly prepared thiourea, the decomposition of thiourea (ie, … of thiourea has been proposed earlier by Waddell in the study of the conversion of thiourea …
Number of citations: 203 pubs.acs.org
SV Makarov, AK Horváth… - … A European Journal, 2014 - Wiley Online Library
… key product of the decomposition of thiourea dioxide) and its anions … thiourea dioxide and other thiourea oxides. Here, we review the most important trends in the chemistry of thiourea …
J Li, JD Miller - Mineral Processing and Extractive Metallurgy …, 2006 - Taylor & Francis
… been directed toward the use of thiourea as an alternative to cyanide … Recent research results demonstrate that thiourea … reaction between thiourea and ferric ion, causing high thiourea …
Number of citations: 172 www.tandfonline.com
GJ Goldsmith, JG White - The Journal of Chemical Physics, 1959 - pubs.aip.org
… In order to investigate the ferroelectric transition in thiourea, we have carried out a two-dimensional x-ray structure analysis of thiourea crystals at 1200 K (Region I). This temperature is …
Number of citations: 298 pubs.aip.org
Y Xi, X Shi - Chemical Communications, 2013 - pubs.rsc.org
In this viewpoint, we discuss the seminal work contributed by Dixon, who reported the first use of a bifunctional cinchona-derived thiourea organocatalyst for the enantioselective …
Number of citations: 66 pubs.rsc.org
IA Ammar, FM El Khorafi - Materials and corrosion, 1973 - Wiley Online Library
The adsorption of thiourea on iron cathodes has been studied in 0.1 N sulphuric acid solution containing 10 −1 and 10 −2 Mol of thiourea at 30, 40 and 50 C. The surface coverage has …
Number of citations: 125 onlinelibrary.wiley.com
T Groenewald - Journal of the Southern African Institute of Mining …, 1977 - journals.co.za
… the cationic properties of the gold-thiourea ion. This review outlines the chemistry of gold and thiourea. and discusses the possible use of thiourea in the processing of gold with respect …
Number of citations: 109 journals.co.za
DE Gómez, L Fabbrizzi, M Licchelli… - Organic & Biomolecular …, 2005 - pubs.rsc.org
… the H-bond donor tendencies of urea and thiourea towards the most common inorganic and … , has been appended at the urea or thiourea subunit in order to provide an optical signal for …
Number of citations: 409 pubs.rsc.org
T Pluta, AJ Sadlej - The Journal of Chemical Physics, 2001 - pubs.aip.org
The major linear and nonlinear electric properties of urea and thiourea have been calculated at different levels of approximation with respect to the treatment of the electron correlation …
Number of citations: 113 pubs.aip.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.